

A Technical Guide to High-Purity Palmitic Acidd17 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity **Palmitic acid-d17**, a vital tool for researchers in various scientific disciplines. This document outlines the key suppliers, product specifications, relevant biological pathways, and detailed experimental protocols to facilitate its effective use in metabolic research, drug development, and lipidomics.

Commercial Suppliers and Product Specifications

High-purity **Palmitic acid-d17** is available from a select number of specialized chemical suppliers. The following table summarizes the key quantitative data for offerings from prominent vendors to aid in the selection of the most suitable product for your research needs.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Purity	Isotopic Purity/Enr ichment
MedChem Express	Palmitic acid-d17	81462-28- 4	C16H15D17 O2	273.53	>98% (typical)	No data available
EvitaChem	Palmitic acid-d17	81462-28- 4	C16H15D17 O2	273.53	No data available	No data available
Cayman Chemical	Palmitic Acid-d9	1173022- 49-5	C16H23D9O	265.5	≥98%	≥99% deuterated forms (d1- d9)
Santa Cruz Biotechnol ogy	Palmitic Acid	57-10-3	C16H32O2	256.42	≥98%	Not Applicable

Note: Data for **Palmitic acid-d17** from MedChemExpress and EvitaChem is based on available product listings; specific batch data may be available upon request from the supplier. Data for other deuterated and non-deuterated palmitic acid is provided for comparison.

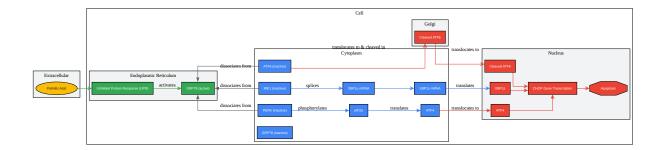
Biological Significance: Palmitic Acid and ER Stress Signaling

Palmitic acid, a saturated fatty acid, is a key metabolite and signaling molecule. At elevated concentrations, it has been shown to induce endoplasmic reticulum (ER) stress, a condition that can lead to cellular dysfunction and apoptosis. This process is of significant interest in the study of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.

The induction of ER stress by palmitic acid involves the activation of the Unfolded Protein Response (UPR). One of the key pathways initiated by palmitic acid involves the dissociation of the chaperone protein GRP78 (Glucose-Regulated Protein 78, also known as BiP) from transmembrane sensor proteins, leading to their activation. This cascade ultimately results in the increased expression of pro-apoptotic factors like CHOP (C/EBP homologous protein).[1][2]



Below is a diagram illustrating the simplified signaling pathway of palmitic acid-induced ER stress.



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Caption: Palmitic acid-induced ER stress signaling pathway.

Experimental Protocols

The use of **Palmitic acid-d17** as a tracer in metabolic studies allows for the precise tracking of its uptake, incorporation into complex lipids, and flux through various metabolic pathways. Below is a detailed protocol for a typical stable isotope tracing experiment in cultured cells.



Objective: To trace the metabolic fate of exogenous palmitic acid in cultured hepatocytes.

Materials:

- Palmitic acid-d17 (high purity)
- Bovine Serum Albumin (BSA), fatty acid-free
- Ethanol, absolute
- Dulbecco's Modified Eagle Medium (DMEM), high glucose
- Fetal Bovine Serum (FBS)
- Hepatocyte cell line (e.g., HepG2)
- Phosphate Buffered Saline (PBS)
- Cell lysis buffer
- Organic solvents for lipid extraction (e.g., chloroform, methanol)
- Internal standards for mass spectrometry (e.g., other deuterated lipids not being traced)

Procedure:

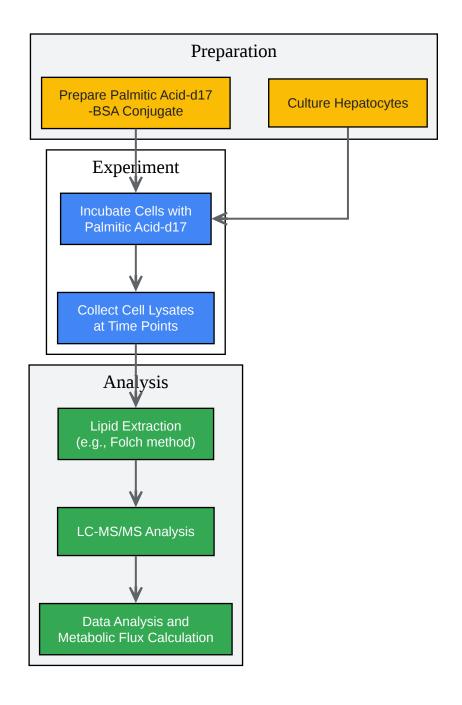
- Preparation of Palmitic Acid-d17-BSA Conjugate:
 - Dissolve Palmitic acid-d17 in absolute ethanol to make a concentrated stock solution (e.g., 100 mM).
 - Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
 - Warm the BSA solution to 37°C.
 - Slowly add the Palmitic acid-d17 stock solution to the warm BSA solution while stirring gently to achieve the desired final concentration (e.g., 1 mM Palmitic acid-d17 in 1% BSA).



- Incubate the mixture at 37°C for 1 hour to allow for complex formation.
- Sterile-filter the final conjugate solution through a 0.22 μm filter.
- Cell Culture and Labeling:
 - Culture hepatocytes to a confluence of 70-80% in standard growth medium (DMEM with 10% FBS).
 - On the day of the experiment, aspirate the growth medium and wash the cells twice with warm PBS.
 - Add the prepared **Palmitic acid-d17**-BSA containing medium to the cells.
 - Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours).
- Sample Collection and Lipid Extraction:
 - At each time point, aspirate the labeling medium and wash the cells three times with icecold PBS.
 - Lyse the cells directly in the culture dish using a suitable lysis buffer.
 - Harvest the cell lysate and store at -80°C until lipid extraction.
 - Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method.
 Add a known amount of an appropriate internal standard before extraction.
- Analysis by Mass Spectrometry:
 - Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
 - Analyze the samples using a high-resolution mass spectrometer to identify and quantify the incorporation of deuterium into various lipid species.

The following diagram illustrates the general workflow for a stable isotope tracing experiment using **Palmitic acid-d17**.





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Caption: Experimental workflow for metabolic tracing with Palmitic acid-d17.

Conclusion

High-purity **Palmitic acid-d17** is an indispensable tool for researchers investigating lipid metabolism and its role in disease. Careful selection of a commercial supplier based on purity and isotopic enrichment is crucial for obtaining reliable and reproducible data. The provided



experimental protocol and signaling pathway information serve as a foundation for designing and executing robust studies in this field.

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References

- 1. medchemexpress.com [medchemexpress.com]
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